Ethyl (5-(furan-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate
Description
The furan-2-carbonyl substituent at position 5 introduces an aromatic oxygen heterocycle, which may enhance metabolic stability compared to aliphatic substituents.
Properties
IUPAC Name |
ethyl N-[5-(furan-2-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S/c1-2-20-14(19)16-13-15-9-5-6-17(8-11(9)22-13)12(18)10-4-3-7-21-10/h3-4,7H,2,5-6,8H2,1H3,(H,15,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKVIGGZVCGIIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC2=C(S1)CN(CC2)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl (5-(furan-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that highlight its pharmacological properties.
The molecular formula of this compound is , with a molecular weight of 321.35 g/mol. The structural formula can be represented as follows:
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C14H15N3O4S |
| Molecular Weight | 321.35 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing furan moieties have shown promising activity against various bacterial strains and fungi.
Antiviral Properties
Research has suggested that this compound may possess antiviral activity against viruses such as SARS-CoV-2. A study highlighted the effectiveness of similar compounds in inhibiting the main protease (Mpro) of SARS-CoV-2, which is crucial for viral replication. The IC50 values of related compounds ranged from 1.55 μM to 10.76 μM, indicating their potential as therapeutic agents against COVID-19 .
Cytotoxicity Studies
Cytotoxicity assessments are essential for evaluating the safety profile of new compounds. In vitro studies on related thiazolo-pyridine derivatives showed low cytotoxicity with CC50 values exceeding 100 μM in Vero and MDCK cell lines . This suggests a favorable safety margin for further development.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the biological activity of this compound. Modifications to the furan and thiazole rings can significantly influence the compound's potency and selectivity towards biological targets.
Study 1: Inhibition of SARS-CoV-2 Mpro
In a comparative study involving various furan-containing compounds, this compound was evaluated for its inhibitory effects on SARS-CoV-2 Mpro. The compound demonstrated an IC50 value comparable to leading antiviral candidates.
Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial efficacy of similar thiazolo-pyridine derivatives against clinical isolates of bacteria and fungi. The results indicated that modifications in the substituents on the furan ring enhanced antimicrobial potency.
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1. Substituent Variations and Physicochemical Properties
The table below summarizes key structural and inferred physicochemical differences between the target compound and its analogs:
Key Observations:
- Furan vs. Pyrrolidine-Pyridine (JYQ-79): The target’s furan substituent is less bulky than JYQ-79’s pyrrolidine-pyridin-3-yl group, which may improve membrane permeability but reduce binding affinity to specific targets like PARK7 .
- Furan vs. Phenoxyacetyl (): The methoxyphenoxy group in ’s compound increases molecular weight and lipophilicity, likely reducing aqueous solubility compared to the target’s furan .
- Furan vs. Methyl/Ethyl (): Aliphatic substituents (methyl/ethyl) enhance hydrophobicity, necessitating formulation optimization (e.g., tablet compositions in ). The target’s furan carbonyl may offer a balance between solubility and metabolic stability .
2.2. Pharmacological Implications
- For example, 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol derivatives exhibit antinociceptive effects via GABA-cholinergic pathways. The target’s furan group might modulate similar pathways but with distinct selectivity .
- Thrombosis Applications (): Compounds with 5-methyl substituents are used in Factor Xa inhibitors. The target’s furan carbonyl could shift therapeutic focus due to electronic or steric effects on target binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
